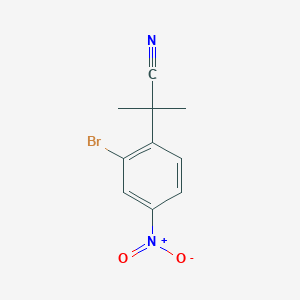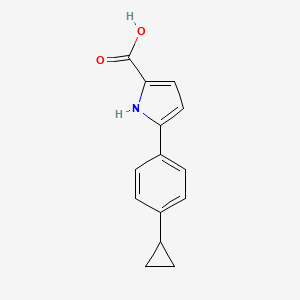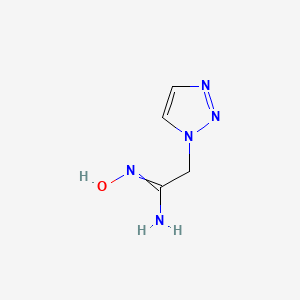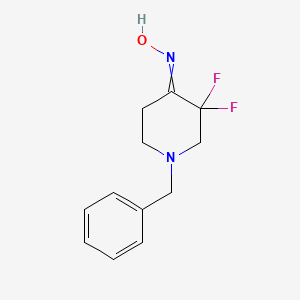
2-(2-Bromo-4-nitro-phenyl)-2-methyl-propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile is an organic compound with a complex structure that includes a bromine atom, a nitro group, and a nitrile group
Preparation Methods
The synthesis of 2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile typically involves multiple steps. One common method starts with the nitration of 2-bromoacetophenone to introduce the nitro group. This is followed by a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile exerts its effects depends on its interaction with molecular targets. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary but often include key biochemical processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar compounds to 2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile include:
2-bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the nitrile group.
4-bromo-2-nitroaniline: Contains a bromine and nitro group but has an amino group instead of a nitrile group.
2-chloro-4-nitrophenylacetonitrile: Similar structure but with a chlorine atom instead of bromine.
The uniqueness of 2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9BrN2O2/c1-10(2,6-12)8-4-3-7(13(14)15)5-9(8)11/h3-5H,1-2H3 |
InChI Key |
HQHLIESQDOGOMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)

![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)



![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)
![(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)

